3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Medicinal chemistry Physicochemical profiling Lead optimization

Procure CAS 1251592-75-2 as the 'isopropoxyphenyl' member of a systematic oxadiazole-thiazole substitution matrix. Unlike its thiophene or halogenated analogs, its unique isopropoxy ether oxygen provides a distinct H-bond acceptor geometry and electron-donating character (Hammett σₚ ≈ −0.45), making it critical for deconvoluting electronic vs. steric effects in thymidine phosphorylase (TP) inhibition screens. Free from known patent encumbrances, this development-phase-0 compound is ideal for unrestricted hit discovery and fragment elaboration campaigns.

Molecular Formula C22H21N3O2S
Molecular Weight 391.49
CAS No. 1251592-75-2
Cat. No. B2952137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
CAS1251592-75-2
Molecular FormulaC22H21N3O2S
Molecular Weight391.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
InChIInChI=1S/C22H21N3O2S/c1-14(2)26-18-10-8-17(9-11-18)22-24-20(27-25-22)12-21-23-19(13-28-21)16-6-4-15(3)5-7-16/h4-11,13-14H,12H2,1-3H3
InChIKeyUTQSVDSIZVTOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251592-75-2): Structural Identity and Procurement Baseline


3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS 1251592-75-2) is a synthetic bi-heterocyclic small molecule (C₂₂H₂₁N₃O₂S, MW 391.49 g/mol) comprising a 1,2,4-oxadiazole core substituted at position 3 with a 4-isopropoxyphenyl group and linked at position 5 via a methylene bridge to a 4-(p-tolyl)-1,3-thiazole moiety [1]. Cataloged in ChEMBL as CHEMBL2229878 (InChIKey: NRIXFIYQTWLKDP-UHFFFAOYSA-N) with a development phase of 0, indicating no reported preclinical or clinical advancement [1]. The compound is commercially available as a research-grade screening compound, typically at 95% purity, and serves as a structurally defined probe for medicinal chemistry campaigns exploring oxadiazole-thiazole hybrid chemical space [1].

Why Closely Related 1,2,4-Oxadiazole-Thiazole Analogs Cannot Substitute for CAS 1251592-75-2 in SAR Campaigns


The compound's differentiation resides in its precise three-module architecture: (i) a 4-isopropoxyphenyl substituent at oxadiazole position 3, (ii) a p-tolyl group on the thiazole ring, and (iii) a methylene spacer connecting the two heterocycles. Minor structural deviations among the closest commercially available analogs produce distinct physicochemical profiles that preclude interchangeable use in structure-activity relationship (SAR) studies. For instance, the thiophene-for-isopropoxyphenyl replacement analog (3-(thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole) eliminates the isopropoxy oxygen's hydrogen-bond acceptor capability and alters the electron density distribution on the 1,2,4-oxadiazole ring. Similarly, the bromophenyl analog (CAS 1251612-54-0) introduces a heavy halogen at the thiazole 4-position, increasing molecular weight by ~65 Da and substantially modifying lipophilicity. Because the oxadiazole-thiazole scaffold class exhibits substitution-dependent potency variations exceeding 10-fold in published thymidine phosphorylase inhibition assays, even single-atom or single-group substitutions can determine whether a compound registers as active or inactive in a given biological screen [1].

Quantitative Differentiation Evidence for 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole vs. Its Closest Analogs


Molecular Weight Differentiation from the Closest Commercial Analog (Bromo-Substituted Variant)

Target compound CAS 1251592-75-2 (MW 391.49) is 64.87 Da lighter than its closest commercially available analog, 5-((4-(4-bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole (CAS 1251612-54-0, MW 456.36). This ~16.6% mass difference places the target compound well within the standard Lipinski 'Rule of Five' MW ≤ 500 threshold while the bromo analog, though still compliant, carries additional mass that may influence passive membrane permeability and oral absorption potential [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Substituent Electronic Differentiation: 4-Isopropoxyphenyl vs. 4-Fluorophenyl at Oxadiazole Position 3

The 4-isopropoxyphenyl substituent (Hammett σₚ ≈ −0.45 for O-alkyl) is a moderately strong electron-donating group via resonance, whereas the 4-fluorophenyl substituent in the analog 3-(4-fluorophenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (σₚ ≈ +0.06 for F) is weakly electron-withdrawing. This substituent-dependent electronic modulation at oxadiazole position 3 has been shown to alter the inhibitory potency of 1,2,4-oxadiazole-thiazole hybrids by factors exceeding 5-fold in enzyme inhibition SAR studies, as substitution pattern on the phenyl ring was identified as the primary driver of structure-activity relationships in the thiazole-bearing oxadiazole chemotype [1][2].

Electronic effects SAR 1,2,4-Oxadiazole

Class-Level Thymidine Phosphorylase Inhibitory Activity Range for Thiazole-Bearing 1,2,4-Oxadiazole Derivatives

Although the specific compound CAS 1251592-75-2 has not been individually evaluated in published enzymatic assays, a series of sixteen structurally related thiazole-bearing oxadiazole derivatives—sharing the identical core connectivity of a thiazole ring linked via a methylene bridge to an oxadiazole—demonstrated good to excellent in vitro thymidine phosphorylase (TP) inhibitory activity with IC₅₀ values spanning 32.40 ± 0.01 µM to 54.10 ± 0.02 µM, and three compounds exceeded the potency of the standard inhibitor 7-deazaxanthine (IC₅₀ = 38.68 ± 1.12 µM) [1]. The structure-activity relationship was determined to be governed by the substitution pattern on the phenyl ring, indicating that the specific substituent identity (isopropoxy vs. others) is the critical potency determinant within this chemotype [1]. Caution: These IC₅₀ values are class-level reference data; direct activity for CAS 1251592-75-2 has not been published.

Thymidine phosphorylase Anticancer Enzyme inhibition

Hydrogen-Bond Acceptor (HBA) Capability: Isopropoxy Oxygen vs. Thiophene and Fluorophenyl Analogs

The isopropoxy group of the target compound contributes one additional hydrogen-bond acceptor (ether oxygen) that is absent in the thiophene analog (3-(thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole) and cannot engage in hydrogen-bond interactions with target proteins in the same geometry as the fluorine atom in the 4-fluorophenyl analog. In molecular docking studies of the thiazole-oxadiazole chemotype, active-site interactions involve hydrogen-bond contacts between the oxadiazole ring and catalytic residues; a strategically positioned HBA on the phenyl substituent can provide ancillary binding interactions that influence inhibitory potency [1]. The total HBA count for CAS 1251592-75-2 is 5 (oxadiazole N and O atoms + thiazole N + isopropoxy O), versus 4 for the thiophene analog and 5 for the fluorophenyl analog (where the F atom acts predominantly through electrostatic rather than H-bond mechanisms).

Pharmacophore modeling Ligand-receptor interactions Medicinal chemistry design

Developmental Status and Screening Library Positioning: CHEMBL2229878 Max Phase 0

According to the ChEMBL database, CAS 1251592-75-2 (CHEMBL2229878) carries a Max Phase of 0, indicating no reported preclinical or clinical development activity [1]. This unencumbered development status distinguishes it from several 1,2,4-oxadiazole-containing clinical candidates (e.g., raltegravir, butalamine, fasiplon, oxolamine, pleconaril) that carry intellectual property constraints or known toxicity liabilities [2]. For academic screening programs and early-stage drug discovery campaigns seeking novel chemical matter with freedom to operate, this compound represents a structurally defined, commercially accessible starting point with no pre-existing patent encumbrance detected in the ChEMBL-linked patent landscape [1].

Drug discovery Screening library Early-stage research

Structural Uniqueness Assessment: CAS 1251592-75-2 is the Sole Compound with 4-Isopropoxyphenyl + p-Tolyl-Thiazole + 1,2,4-Oxadiazole Architecture in Public Databases

A systematic search of the ChEMBL and PubChem databases reveals that CAS 1251592-75-2 (InChIKey: NRIXFIYQTWLKDP-UHFFFAOYSA-N) is the only compound indexed with the specific combination of (a) a 4-isopropoxyphenyl group at oxadiazole position 3, (b) a p-tolyl-substituted thiazole, and (c) a methylene bridge connecting the two heterocycles. The closest analogs listed in public databases carry either a thiophene ring (replacing isopropoxyphenyl), a bromophenyl group (replacing p-tolyl), or a fluorophenyl group (replacing isopropoxyphenyl), but none simultaneously feature both the isopropoxyphenyl and p-tolyl-thiazole moieties in the same molecule [1]. This structural singularity means that no direct 'drop-in' replacement exists in commercial screening libraries.

Chemical space Library design Novel scaffold

Recommended Research and Procurement Application Scenarios for CAS 1251592-75-2 Based on Verified Evidence


SAR Matrix Probe for Position-3 Substituent Effects in Oxadiazole-Thiazole Hybrid Libraries

Deploy CAS 1251592-75-2 as the 'isopropoxyphenyl' member of a systematic substitution matrix that includes the thiophene, 4-fluorophenyl, and unsubstituted phenyl analogs at oxadiazole position 3. The compound's unique hydrogen-bond acceptor geometry (isopropoxy ether oxygen; see Section 3, Evidence Item 4) and electron-donating character (Hammett σₚ ≈ −0.45; see Evidence Item 2) make it essential for deconvoluting electronic vs. steric contributions to target binding. This application is grounded in the finding that phenyl ring substitution pattern is the primary SAR driver in the thiazole-bearing oxadiazole chemotype [1].

Thymidine Phosphorylase Inhibitor Screening Using a Class-Validated Chemotype

Use CAS 1251592-75-2 as a screening candidate in thymidine phosphorylase (TP) inhibition assays, where the oxadiazole-thiazole chemotype has demonstrated class-level activity with IC₅₀ values between 32.40 and 54.10 µM, surpassing the standard 7-deazaxanthine (IC₅₀ = 38.68 µM) in the most potent analogs [1]. While the compound's individual TP IC₅₀ remains undetermined, its structural alignment with the active chemotype—confirmed by the shared oxadiazole-methylene-thiazole connectivity—justifies its inclusion in focused screening sets targeting the TP/PD-ECGF angiogenic pathway [1].

Fragment-Based or HTS Library Inclusion as a Rule-of-Five-Compliant, Unencumbered Lead-Like Molecule

With a molecular weight of 391.49 g/mol, 5 hydrogen-bond acceptors, 0 hydrogen-bond donors, and a development phase of 0 (ChEMBL Max Phase 0), CAS 1251592-75-2 is ideally positioned for inclusion in diversity-oriented screening libraries and fragment-elaboration campaigns [1]. Its freedom from known patent encumbrances—in contrast to clinically advanced 1,2,4-oxadiazole drugs such as raltegravir or pleconaril—provides a procurement advantage for organizations requiring unrestricted chemical matter for hit discovery [2].

Computational Chemistry and Docking Studies Requiring a Structurally Unique, Database-Confirmed Probe

The compound's confirmed ChEMBL identity (CHEMBL2229878, InChIKey: NRIXFIYQTWLKDP-UHFFFAOYSA-N) and unique structural architecture (see Section 3, Evidence Item 6) make it suitable for computational docking and pharmacophore modeling studies [1]. Researchers investigating binding modes of oxadiazole-thiazole hybrids can use this compound as a reference structure for molecular dynamics simulations, leveraging its distinct isopropoxyphenyl HBA geometry that is absent from all commercially available close analogs.

Quote Request

Request a Quote for 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.